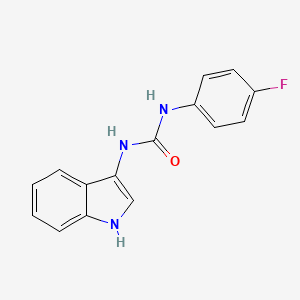

1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea, also known as FIIN-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is a potent inhibitor of the FGFR (fibroblast growth factor receptor) family of proteins, which are involved in cell growth, differentiation, and survival. The inhibition of FGFRs by FIIN-4 has been shown to have promising effects in preclinical studies, making it a potential candidate for the development of new cancer therapies.

Scientific Research Applications

Antidepressant Potential

Research on unsymmetrical ureas, including derivatives similar to 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea, has shown potential antidepressant effects. These compounds have been evaluated as serotonin (5-HT) reuptake inhibitors with additional 5-HT(1B/1D) antagonistic activities. The design of these molecules incorporates indole derivatives known to inhibit 5-HT reuptake, coupled with aniline moieties part of known 5-HT(1B/1D) ligands. This dual pharmacological profile is theorized to enhance serotonergic neurotransmission, potentially leading to more efficient depression treatment (Matzen et al., 2000).

Urea-Fluoride Interaction

Another study focused on the interaction between urea derivatives and fluoride ions, revealing insights into hydrogen bonding and proton transfer mechanisms. This research is pivotal for understanding the nature of urea-fluoride interactions, which has implications in both analytical chemistry and the design of novel materials and sensors (Boiocchi et al., 2004).

Radiolabeling for Molecular Imaging

In the field of molecular imaging, fluorine-18 labeled diaryl ureas have been developed as potential PET biomarkers for angiogenic processes. This research underscores the versatility of urea subunits in the synthesis of pharmaceuticals and the need for general labeling methodologies to support the development of PET biomarkers based on urea-containing pharmacophores (Ilovich et al., 2008).

Fluorescent Dyes and Chemosensors

Urea derivatives have also been utilized in the synthesis of fluorescent dyes and chemosensors. For example, research on Boranil fluorophores has led to the development of amide, imine, urea, and thiourea derivatives that function as fluorescent dyes, demonstrating the broad applicability of urea derivatives in the creation of functional materials for biochemical applications (Frath et al., 2012).

Antibacterial and Antifungal Agents

Furthermore, N-alkyl substituted urea derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This research highlights the potential of urea derivatives in developing new antimicrobial agents, expanding the therapeutic applications of these compounds (Zheng et al., 2010).

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c16-10-5-7-11(8-6-10)18-15(20)19-14-9-17-13-4-2-1-3-12(13)14/h1-9,17H,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOGVXMQPSONNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methanesulfonamidophenyl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide](/img/structure/B2572143.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethanone](/img/structure/B2572144.png)

![N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2572154.png)

methanone](/img/structure/B2572158.png)

![5-(Furan-2-yl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2572159.png)

![4-(azepan-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2572160.png)

![Ethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2572161.png)

![(Z)-methyl 2-(2-((2-phenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2572166.png)